4-Bromo-2-iodo-1-methoxybenzene
Overview
Description
4-Bromo-2-iodo-1-methoxybenzene: is an organic compound with the molecular formula C7H6BrIO . It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodo-1-methoxybenzene typically involves the electrophilic aromatic substitution reactions. One common method is the bromination of 2-iodo-1-methoxybenzene using bromine or a brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, followed by sequential halogenation and methoxylation reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-iodo-1-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-2-iodo-1-methoxybenzene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: The compound is utilized in the synthesis of materials with specific electronic and optical properties.
Chemical Biology: It is employed in the study of biological pathways and the development of chemical probes .
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodo-1-methoxybenzene in chemical reactions involves electrophilic aromatic substitution. The electrophile (e.g., bromine cation) forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to restore aromaticity, yielding the substituted benzene ring .
Comparison with Similar Compounds
- 4-Bromo-1-iodo-2-methoxybenzene
- 5-Bromo-2-iodophenyl methyl ether
- 5-Bromo-2-iodoanisole
Comparison: 4-Bromo-2-iodo-1-methoxybenzene is unique due to the specific positions of the bromine, iodine, and methoxy groups on the benzene ring. This unique substitution pattern imparts distinct chemical reactivity and physical properties compared to other similar compounds. For example, the presence of both bromine and iodine allows for selective functionalization and cross-coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-2-iodo-1-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPNHFOXNXLPCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450635 | |
Record name | 4-Bromo-2-iodo-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98273-59-7 | |
Record name | 4-Bromo-2-iodo-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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